molecular formula C10H13NO B8758569 3-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

3-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No. B8758569
M. Wt: 163.22 g/mol
InChI Key: LVVIONBMFKBTFR-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:12])[CH3:11])=[CH:5][CH:4]=1.[CH3:13][CH:14]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([OH:24])=[CH:20][CH:21]=2)[CH2:16][NH:15]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH2:10][NH:12][CH2:13]2)=[CH:7][CH:8]=1.[CH2:16]1[C:17]2[C:22](=[CH:21][CH:20]=[C:19]([OH:24])[CH:18]=2)[CH2:23][CH2:14][NH:15]1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:24])[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCC2=CC(=CC=C2C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCNCC2=C1
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)O
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084154B2

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:12])[CH3:11])=[CH:5][CH:4]=1.[CH3:13][CH:14]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([OH:24])=[CH:20][CH:21]=2)[CH2:16][NH:15]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH2:10][NH:12][CH2:13]2)=[CH:7][CH:8]=1.[CH2:16]1[C:17]2[C:22](=[CH:21][CH:20]=[C:19]([OH:24])[CH:18]=2)[CH2:23][CH2:14][NH:15]1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:24])[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCC2=CC(=CC=C2C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCNCC2=C1
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)O
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084154B2

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:12])[CH3:11])=[CH:5][CH:4]=1.[CH3:13][CH:14]1[CH2:23][C:22]2[C:17](=[CH:18][C:19]([OH:24])=[CH:20][CH:21]=2)[CH2:16][NH:15]1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH2:9][CH2:10][NH:12][CH2:13]2)=[CH:7][CH:8]=1.[CH2:16]1[C:17]2[C:22](=[CH:21][CH:20]=[C:19]([OH:24])[CH:18]=2)[CH2:23][CH2:14][NH:15]1.[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:24])[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCC2=CC(=CC=C2C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCNCC2=C1
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)O
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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